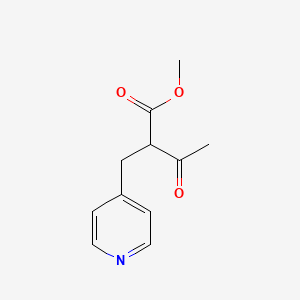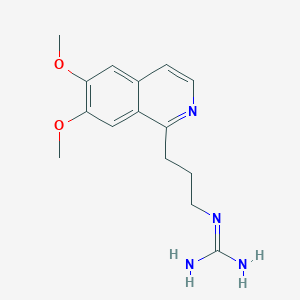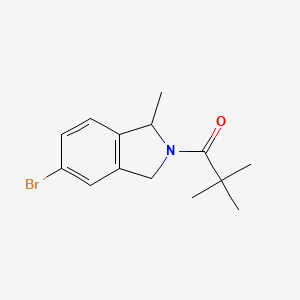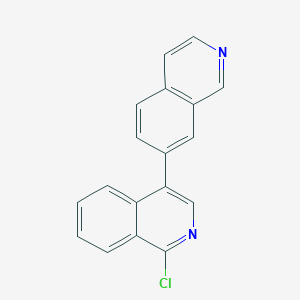![molecular formula C18H16N2O2 B11837051 6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole CAS No. 872872-09-8](/img/structure/B11837051.png)
6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole is a chemical compound known for its potential therapeutic applications, particularly in cancer treatment. It is a member of the indeno[1,2-c]pyrazole family, which is characterized by a fused ring system that includes both indene and pyrazole moieties. This compound has been studied for its ability to inhibit certain tyrosine kinases, making it a promising candidate for anti-cancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6,7-dimethoxyindanone with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the indeno[1,2-c]pyrazole core structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole moiety .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown significant antiproliferative activity against various tumor cell lines.
Medicine: It is being investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit tyrosine kinases.
Mécanisme D'action
The primary mechanism of action of 6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole involves the inhibition of tyrosine kinases, particularly the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB). This inhibition disrupts the signaling pathways that promote tumor cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-3-[4-(1H-tetrazol-5-yl)phenyl]-1,4-dihydroindeno[1,2-c]pyrazole: This compound has a similar core structure but includes a tetrazole moiety, which may confer different biological activities.
6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl-phenylamines: These compounds also inhibit tyrosine kinases and have broad antiproliferative activity against tumor cells.
Uniqueness
6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole is unique due to its specific substitution pattern and its potent inhibitory activity against PDGF-BB receptor tyrosine kinase. This makes it a valuable compound for further development as an anti-cancer agent .
Propriétés
Numéro CAS |
872872-09-8 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
6,7-dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-9-12-8-14-17(11-6-4-3-5-7-11)19-20-18(14)13(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3,(H,19,20) |
Clé InChI |
CUYQVBGLYMCQNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CC3=C2NN=C3C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)













